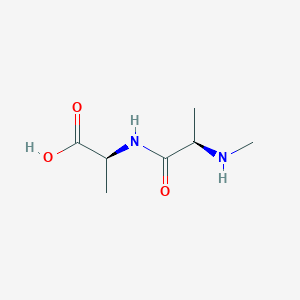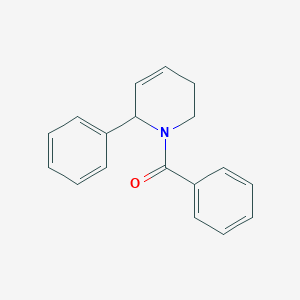![molecular formula C11H19BClNSi B14583526 1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine CAS No. 61373-25-9](/img/structure/B14583526.png)
1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine is a chemical compound that features a unique combination of boron, chlorine, and silicon atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine typically involves the reaction of 4-(trimethylsilyl)phenylboronic acid with N,N-dimethylchloramine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The process can be summarized as follows:
Starting Materials: 4-(trimethylsilyl)phenylboronic acid and N,N-dimethylchloramine.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere (e.g., nitrogen or argon), and controlled temperature (e.g., 0-25°C).
Procedure: The boronic acid is dissolved in the anhydrous solvent, and N,N-dimethylchloramine is added dropwise under an inert atmosphere. The reaction mixture is stirred at the controlled temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis method with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes using larger reaction vessels, optimizing reaction times and temperatures, and implementing purification techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Sodium alkoxides or primary amines.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
作用機序
The mechanism of action of 1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine involves its ability to form stable boron-carbon bonds. This property is exploited in various chemical reactions, such as Suzuki-Miyaura coupling, where the compound acts as a boron source. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medicinal chemistry or forming cross-linked networks in materials science.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the chlorine and trimethylsilyl groups.
4-(Trimethylsilyl)phenylboronic acid: Similar structure but without the N,N-dimethylamino and chlorine groups.
N,N-Dimethyl-1-phenylboranamine: Similar structure but without the trimethylsilyl group.
Uniqueness
1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine is unique due to the presence of both chlorine and trimethylsilyl groups, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile applications in organic synthesis and materials science, making it a valuable compound for research and industrial use.
特性
CAS番号 |
61373-25-9 |
|---|---|
分子式 |
C11H19BClNSi |
分子量 |
239.62 g/mol |
IUPAC名 |
N-[chloro-(4-trimethylsilylphenyl)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H19BClNSi/c1-14(2)12(13)10-6-8-11(9-7-10)15(3,4)5/h6-9H,1-5H3 |
InChIキー |
BVWCYYDXOSAIBD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)[Si](C)(C)C)(N(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate](/img/structure/B14583446.png)
![4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14583451.png)
![2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14583453.png)
![2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid](/img/structure/B14583469.png)
![6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14583474.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]-](/img/structure/B14583476.png)
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine](/img/structure/B14583492.png)
![1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14583495.png)
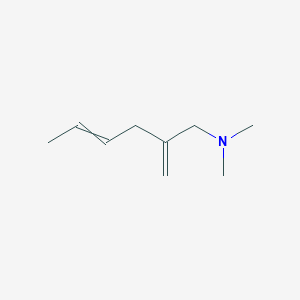
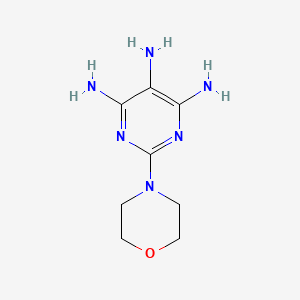
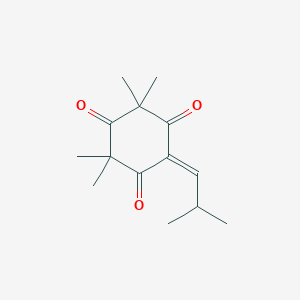
![3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-](/img/structure/B14583517.png)
